Boiling Point Elevation vs. 4,6-Bis(methylthio)-5-aminopyrimidine (Positional Isomer)
The 2,5-isomer exhibits a substantially higher predicted boiling point than its 4,6-isomer counterpart, indicating greater intermolecular cohesion and different thermal processing requirements. The 2,5-substitution pattern places the amino group at position 4 adjacent to a methylthio group (position 5), whereas the 4,6-isomer positions the amino group at position 5 between two methylthio groups, altering the hydrogen-bonding network and dipole moment .
| Evidence Dimension | Boiling point at 760 mmHg |
|---|---|
| Target Compound Data | 349.4 °C (predicted) |
| Comparator Or Baseline | 4,6-Bis(methylthio)-5-aminopyrimidine (CAS 6311-79-1): 309 °C at 760 mmHg (predicted). 2,4-Bis(methylthio)pyrimidine (CAS 5909-26-2): 301.4 ± 15.0 °C at 760 mmHg (predicted) [1]. |
| Quantified Difference | Δ = +40.4 °C above the 4,6-isomer; Δ = +48.0 °C above the 2,4-isomer |
| Conditions | Predicted/computed values at standard atmospheric pressure (760 mmHg). Source: Chemsrc and Guidechem databases. |
Why This Matters
A 40–48 °C boiling point elevation dictates different distillation cut points, thermal stability margins during solvent removal, and compatibility with temperature-sensitive downstream reactions, making the 2,5-isomer the preferred choice when higher thermal tolerance is required.
- [1] Chemsrc. 2,4-Bis(methylthio)pyrimidine (CAS 5909-26-2): boiling point 301.4 ± 15.0 °C at 760 mmHg. https://m.chemsrc.com (accessed 2026-04-28). View Source
